Kibdelomycin A

Description

Properties

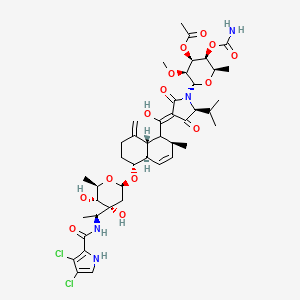

Molecular Formula |

C43H58Cl2N4O14 |

|---|---|

Molecular Weight |

925.8 g/mol |

IUPAC Name |

[(2S,3S,4S,5S,6R)-2-[(3Z,5S)-3-[[(2S,4aR,5R,8aS)-5-[(2R,4R,5R,6R)-4-[(1S)-1-[(3,4-dichloro-1H-pyrrole-2-carbonyl)amino]ethyl]-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyl-8-methylidene-2,4a,5,6,7,8a-hexahydro-1H-naphthalen-1-yl]-hydroxymethylidene]-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-5-carbamoyloxy-3-methoxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C43H58Cl2N4O14/c1-16(2)32-34(52)29(40(55)49(32)41-37(58-9)36(61-22(8)50)35(19(5)60-41)63-42(46)56)33(51)28-18(4)10-12-23-25(13-11-17(3)27(23)28)62-26-14-43(57,38(53)20(6)59-26)21(7)48-39(54)31-30(45)24(44)15-47-31/h10,12,15-16,18-21,23,25-28,32,35-38,41,47,51,53,57H,3,11,13-14H2,1-2,4-9H3,(H2,46,56)(H,48,54)/b33-29-/t18-,19+,20+,21-,23-,25+,26-,27-,28?,32-,35-,36-,37-,38+,41-,43+/m0/s1 |

InChI Key |

ZPMXCTSMZFCELU-DEIVJSAASA-N |

Isomeric SMILES |

C[C@H]1C=C[C@H]2[C@@H](CCC(=C)[C@@H]2C1/C(=C/3\C(=O)[C@@H](N(C3=O)[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)/O)O[C@H]5C[C@]([C@@H]([C@H](O5)C)O)([C@H](C)NC(=O)C6=C(C(=CN6)Cl)Cl)O |

Canonical SMILES |

CC1C=CC2C(CCC(=C)C2C1C(=C3C(=O)C(N(C3=O)C4C(C(C(C(O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)O)OC5CC(C(C(O5)C)O)(C(C)NC(=O)C6=C(C(=CN6)Cl)Cl)O |

Origin of Product |

United States |

Discovery and Origin of Kibdelomycin a

Congener Relationship with Kibdelomycin

Kibdelomycin A as a Demethylated Congener of Kibdelomycin

This compound is a direct structural analog, or congener, of kibdelomycin. nih.gov Specifically, it is a demethylated version of the parent kibdelomycin molecule. nih.govresearchgate.net

While both compounds act as inhibitors of the bacterial enzymes DNA gyrase and topoisomerase IV, their potencies differ. nih.govresearchgate.net Research findings indicate that this compound is a less potent antibiotic compared to kibdelomycin. nih.gov For instance, this compound demonstrates weaker inhibitory activity against S. aureus gyrase supercoiling and topoisomerase IV decatenation than kibdelomycin. nih.gov Similarly, its antibacterial activity against a range of bacteria, including S. aureus, S. pneumoniae, and E. coli, has been reported to be inferior to that of kibdelomycin. researchgate.net

Structural Analogy with Amycolamicin

An important aspect of kibdelomycin's structural chemistry is its relationship with another natural product, amycolamicin. nih.gov Amycolamicin was isolated from the bacterium Amycolatopsis sp. MK575-fF5. acs.orgnih.gov Initially, kibdelomycin and amycolamicin were thought to be diastereomers—molecules with the same chemical formula but different three-dimensional arrangements—due to notable differences in their NMR spectra. nih.govresearchgate.net

However, subsequent research, including X-ray crystal structure analysis, definitively revised this understanding. nih.govresearchgate.net It was established that kibdelomycin and amycolamicin are, in fact, identical structures. acs.orgresearchgate.netnih.gov One study has further clarified the relationship, suggesting that the observed spectroscopic differences arise because kibdelomycin is the salt form of amycolamicin, a distinction that becomes irrelevant under physiological conditions. nih.govresearchgate.net

As this compound is a demethylated congener of kibdelomycin, it shares the same core molecular architecture as both kibdelomycin and amycolamicin. nih.govnih.govelsevierpure.com This entire family of compounds is characterized by a unique hybrid structure, featuring a decalinoyltetramic acid moiety, a highly substituted amykitanose sugar, and an unusual branched sugar known as amycolose. nih.govnih.gov

Biosynthetic Investigations of Kibdelomycin a Precursors

General Considerations for Natural Product Biosynthesis

The biosynthesis of complex natural products like Kibdelomycin A is a multi-step process orchestrated by a series of dedicated enzymes. These enzymes are encoded by a set of genes typically clustered together on the microorganism's chromosome, known as a Biosynthetic Gene Cluster (BGC). mdpi.com The discovery and analysis of these BGCs are fundamental to understanding how a natural product is made. mdpi.comtaylorfrancis.com

Natural products are often assembled from simpler metabolic precursors through pathways involving large, multi-functional enzymes such as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). PKS enzymes construct a carbon backbone from simple acyl-CoA units, while NRPS enzymes incorporate amino acids. The resulting molecular scaffold is then subjected to a series of tailoring reactions—including oxidation, reduction, glycosylation, and acylation—to yield the final, biologically active molecule. The genetic blueprint within the BGC dictates the precise sequence of these events, ensuring the stereochemically complex structure is assembled correctly. Modern genome mining techniques allow researchers to identify novel BGCs in microbial genomes, predict the structures of the corresponding natural products, and even transfer these clusters to more amenable host organisms for production. mdpi.comrsc.org

Evidence for Biosynthetic Pathways in Kibdelosporangium sp.

Kibdelomycin is produced by actinomycetes of the genus Kibdelosporangium, specifically by strains such as Kibdelosporangium banguiense CA-240109 and Kibdelosporangium sp. MA7385. nih.govnih.gov This genus is recognized for its significant potential in producing secondary metabolites, with genomic studies revealing a high number of BGCs per genome, suggesting a rich and diverse metabolic capability. researchgate.netnih.gov

Initial evidence for the biosynthetic pathways of this compound came from precursor incorporation studies using isotope-labeled compounds. nih.govacs.org By feeding the producing organism, Kibdelosporangium banguiense, with labeled precursors and analyzing their incorporation into the final molecule, researchers could deduce the origin of different structural components. These experiments are critical for validating hypotheses derived from gene cluster analysis. For instance, such studies helped confirm the building blocks used by the PKS and NRPS machinery and the origins of the atoms in the unique sugar moieties. nih.gov Furthermore, efforts to increase the production yields of Kibdelomycin through strain mutagenesis and media optimization have been crucial. A mutated strain, CA-240109F, was developed that significantly increased the titer of a related compound, Kibdelomycin, which facilitated these detailed biosynthetic studies. acs.org

Potential Biosynthetic Gene Cluster Analysis

The sequencing of the genomes of producing strains led to the identification and characterization of the Kibdelomycin biosynthetic gene cluster (BGC), designated as the kbd cluster. acs.org A comparative analysis was also performed with the highly similar amy BGC from Amycolatopsis sp., the producer of Amycolamicin, which was found to be structurally identical to Kibdelomycin. nih.govacs.org

The kbd BGC from Kibdelosporangium banguiense spans approximately 75 kilobases (Kb) and contains a suite of genes whose predicted functions align with the structural features of this compound. acs.org Analysis of the cluster revealed genes for a hybrid PKS-NRPS system, which is responsible for assembling the core decalinoyltetramic acid structure. Additionally, the cluster contains numerous genes predicted to be involved in the biosynthesis and attachment of the two unique deoxysugars, amycolose and amykitanose, as well as genes for tailoring enzymes like methyltransferases, oxidoreductases, and acyltransferases. acs.orgresearchgate.net

A comparison between the kbd and amy BGCs shows high similarity but also notable differences. acs.org For example, the kbd BGC contains a gene for a cation:proton antiporter (kbd9) that is absent in the amy cluster, although its specific role in biosynthesis is not yet understood. acs.org The cluster also includes a gene (kbd5) encoding a Multi-Drug Resistance (MDR) transporter, which is hypothesized to confer self-resistance to the producing organism by exporting the antibiotic out of the cell. acs.org

Table 1: Key Features of the Kibdelomycin (kbd) Biosynthetic Gene Cluster

| Feature | Description | Source(s) |

| Size | Approximately 75 Kb | acs.org |

| Producing Organism | Kibdelosporangium banguiense CA-240109, Kibdelosporangium sp. MA7385 | nih.govnih.gov |

| Core Synthesis | Hybrid Polyketide Synthase (PKS) - Non-Ribosomal Peptide Synthetase (NRPS) system | acs.org |

| Sugar Biosynthesis | Genes for the synthesis of unusual sugars amycolose and amykitanose | acs.orgresearchgate.net |

| Tailoring Enzymes | Includes genes for oxidoreductases, methyltransferases, acyltransferases, and glycosyltransferases | acs.org |

| Self-Resistance | Contains a gene (kbd5) for an MDR transporter | acs.org |

| Unique Gene | Contains a cation:proton antiporter gene (kbd9) not found in the related amy BGC | acs.org |

Enzymatic Steps Hypothesized in this compound Formation

The formation of this compound is a complex enzymatic cascade, with specific roles proposed for many of the enzymes encoded in the kbd gene cluster. The biosynthesis can be conceptually divided into the formation of three main structural components: the decalinoyltetramic acid core, the amycolose sugar, and the amykitanose sugar, followed by their assembly and final modifications.

Core Assembly : The central scaffold is assembled by a hybrid PKS-NRPS enzyme. The PKS modules catalyze the iterative condensation of malonyl-CoA and methylmalonyl-CoA extender units to form a linear polyketide chain. This is followed by an intramolecular Diels-Alder reaction to form the characteristic decalin ring system. An NRPS module then incorporates an amino acid, likely glycine, which subsequently cyclizes to form the tetramic acid moiety.

Sugar Biosynthesis : The biosynthesis of the unusual sugars is a key part of the pathway.

Amycolose : A particularly interesting reaction is the formation of the C-branched sugar, amycolose. Analysis of the BGC and subsequent enzymatic studies have shown that a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent α-ketoacid dehydrogenase is responsible for the C-branching of a deoxyketo sugar intermediate. nih.gov This is a notable finding, as this type of C-branching was previously associated only with decarboxylases. nih.gov Following the branching, an aminotransferase, also encoded in the cluster, catalyzes the amination of a sterically demanding tertiary α-hydroxy ketone intermediate. nih.gov

Amykitanose : The biosynthesis of the second sugar, amykitanose, proceeds through a separate pathway involving a series of reductases, dehydratases, and other modifying enzymes starting from a glucose-1-phosphate precursor.

Assembly and Tailoring : Once the core and the sugars are synthesized, glycosyltransferase enzymes attach them at specific positions. The amycolose sugar is O-glycosidically linked to the decalin core, while the amykitanose sugar is attached via an N-glycosidic bond to the tetramic acid. nih.gov Final tailoring steps are hypothesized to include acetylation and carbamoylation of the amykitanose sugar and chlorination of the pyrrole (B145914) ring, carried out by dedicated acetyltransferases, carbamoyltransferases, and halogenases encoded within the kbd cluster.

Table 2: Hypothesized Enzymatic Functions in this compound Biosynthesis

| Biosynthetic Step | Key Enzyme(s) / System | Function | Source(s) |

| Core Structure Formation | Hybrid PKS-NRPS | Assembly of the decalinoyltetramic acid core from acyl-CoA and amino acid precursors. | acs.org |

| Amycolose C-Branching | ThDP-dependent α-ketoacid dehydrogenase | Catalyzes the C-C bond formation to create the branched-chain sugar scaffold. | nih.gov |

| Amycolose Amination | Aminotransferase | Adds an amino group to a keto-sugar intermediate to form the final aminosugar. | nih.gov |

| Sugar Attachment | Glycosyltransferases | Catalyze the O- and N-glycosidic linkages of amycolose and amykitanose to the core. | nih.gov |

| Final Modifications | Acetyltransferases, Halogenases, etc. | Perform terminal tailoring reactions such as acetylation and chlorination. | acs.orgresearchgate.net |

Structure Activity Relationship Sar Studies of Kibdelomycin a

Comprehensive SAR Elucidation through Analog Synthesis

The highly complex chemical structure of kibdelomycin has historically made its SAR landscape difficult to explore. researchgate.netnih.gov However, the advent of modular total synthesis strategies has been a watershed moment, enabling researchers to produce a variety of analogs with site-specific modifications to systematically probe the molecule's architecture. researchgate.netnih.gov These synthetic routes use simple, readily available building blocks to construct the five distinct fragments of the molecule, which are then assembled in a convergent manner. nih.govnih.gov

This modularity has proven exceptionally powerful, facilitating the creation of numerous structurally distinct derivatives. researchgate.netnih.gov For instance, one research effort successfully produced seventeen different analogs, while another reported the rapid synthesis of eight, allowing for a robust investigation into the structural requirements for antibacterial efficacy. researchgate.netnih.gov These synthetic achievements have been instrumental in establishing the first comprehensive SAR for the kibdelomycin/amycolamicin class, providing a critical foundation for the development of novel antibiotics based on this scaffold. researchgate.netnih.gov The ability to generate these analogs has not only clarified the roles of different functional groups but has also addressed initial questions regarding the compound's structural assignment and its relationship to the nearly identical natural product, amycolamicin. nih.govnih.gov

Influence of Specific Structural Modifications on Biological Activity

Through the synthesis of various derivatives, specific regions of the Kibdelomycin A molecule have been identified as critical for its antibacterial function.

Early SAR studies involved the preparation of key derivatives to map the initial activity landscape of the kibdelomycin family. nih.govfao.org Among these were the Kibdelomycin C-33 acetate (B1210297) and the tetrahydro-bisdechloro derivative of kibdelomycin. nih.govfao.org When tested, both of these derivatives were found to have inferior antibacterial activity compared to the parent kibdelomycin molecule. researchgate.net Specifically, the acetylation of the C-33 alcohol resulted in a significant (more than eight-fold) decrease in antibacterial potency. researchgate.net This finding highlights the pivotal role of the free hydroxyl group at this position for maintaining robust biological activity. researchgate.net

The stereochemistry at the C-22 position, which forms the N-glycosidic linkage, has been a subject of specific investigation. nih.govnih.gov Synthetic efforts successfully produced epi-kibdelomycin, the C-22 epimer of the natural product. nih.gov Interestingly, when assayed, epi-kibdelomycin exhibited nearly identical antibacterial activity against Staphylococcus aureus and a permeabilized strain of Escherichia coli as the natural compound. nih.govresearchgate.net This surprising result suggests two possibilities: either the C-22 epimer readily isomerizes to the natural configuration under the assay conditions, or the target enzymes' binding pocket is promiscuous regarding the stereochemistry at this specific position. nih.govresearchgate.net Crystal structure data indicating that the 6-deoxytallose sugar moiety is located in a solvent-exposed region lends support to the latter hypothesis. researchgate.net

To understand the necessity of the entire molecular scaffold, several structurally truncated analogs have been synthesized and evaluated. nih.govproquest.com These analogs, often created as intermediates during the total synthesis process, lack one or more of the key fragments of the parent molecule. proquest.com The results from these studies have been unequivocal: structurally truncated analogs consistently lose their antibacterial activity. nih.govnih.govresearchgate.net This demonstrates that the complex, multi-component structure of kibdelomycin is essential for its biological function, and that simplified versions of the molecule are not viable as inhibitors of DNA gyrase and topoisomerase IV.

| Derivative | Modification | Impact on Biological Activity | Reference(s) |

| Kibdelomycin C-33 acetate | Acetylation of the C-33 hydroxyl group | >8-fold decrease in activity | nih.govresearchgate.net |

| Tetrahydro-bisdechloro kibdelomycin | Saturation and dechlorination of the decalin ring system | Inferior antibacterial activity | nih.govresearchgate.net |

| epi-Kibdelomycin | Epimerization at the C-22 N-glycosidic linkage | Nearly identical activity against S. aureus | nih.govresearchgate.net |

| Truncated Analogs | Removal of major structural fragments | Loss of antibacterial activity | nih.govnih.govresearchgate.net |

Structure-Guided Design Principles from Binding Mode Analysis

The co-crystallization of kibdelomycin with the N-terminal domains of its target enzymes, S. aureus DNA gyrase B (GyrB) and topoisomerase IV (ParE), has provided profound insights into its mechanism of action and invaluable principles for future design. nih.govacs.org These crystal structures revealed a unique "dual-arm," U-shaped binding mode that is distinct from all other known gyrase inhibitors. nih.govresearchgate.netnih.gov

This binding orientation involves two key interactions:

The Lower Arm : The pyrrolamide moiety penetrates deep into the adenosine (B11128) triphosphate (ATP) binding pocket of the enzyme. nih.govacs.orgresearchgate.net

The Upper Arm : The isopropyl-tetramic acid and the attached sugar moiety engage in extensive polar interactions with a surface patch of the protein. nih.govacs.orgresearchgate.net

Rational Design Strategies for Enhanced Potency and Spectrum

The knowledge gleaned from comprehensive SAR studies and binding mode analysis provides a clear strategic framework for the rational design of next-generation kibdelomycin analogs. nih.govnih.govresearchgate.net The goal is to leverage the unique U-shaped binding mechanism to create new chemical entities with enhanced potency, a broader spectrum of activity, and improved pharmacological profiles. nih.govnih.gov

Key strategies include:

Targeting the Binding Pockets : With the crystal structures as a guide, modifications can be designed to optimize interactions within both the deep ATP-binding site and the upper surface groove. researchgate.net This could involve altering substituents on the pyrrolamide or tetramic acid rings to form additional hydrogen bonds or hydrophobic interactions.

Improving Physicochemical Properties : A known liability of kibdelomycin is its reduced activity in the presence of human serum. drew.edu Rational design can address this by modifying solvent-exposed regions of the molecule, such as the sugar moiety, to reduce serum protein binding while preserving the crucial interactions with the target enzyme.

Leveraging Modifiable Positions : SAR studies have shown that while the core structure is intolerant to truncation, some positions, like C-22, may tolerate different stereochemistries without a loss of activity. nih.gov This position could be a site for introducing new functional groups to modulate properties like cell permeability or metabolic stability.

By integrating structural biology with medicinal chemistry, these rational design principles pave the way for the optimization of the kibdelomycin scaffold, holding promise for the development of potent antibiotics to combat drug-resistant pathogens. nih.govnih.gov

Synthetic Endeavors for Kibdelomycin a and Analogs

Rationale for Total Synthesis in Natural Product Research

The total synthesis of natural products like Kibdelomycin A is a cornerstone of chemical science, driven by several key motivations. pnas.orgnumberanalytics.comwikipedia.org At its core, total synthesis serves as a platform for discovery. pnas.org One of the primary goals is to confirm the proposed structure of a newly isolated compound. wikipedia.org The intricate three-dimensional arrangement of atoms in complex molecules can be unequivocally established by constructing it from simpler, well-defined starting materials.

Furthermore, natural products are often isolated in minute quantities from their biological sources, which hampers extensive biological and pharmacological investigation. numberanalytics.comchinesechemsoc.org Total synthesis provides a reliable and often scalable route to access these compounds, enabling in-depth studies of their mechanism of action and potential therapeutic applications. numberanalytics.comchinesechemsoc.orgproquest.com

The challenge of assembling complex molecular architectures also drives the invention of new chemical reactions and synthetic strategies. pnas.orgnumberanalytics.com The pursuit of an elegant and efficient synthesis often necessitates the development of novel methods that can later be applied to other synthetic challenges. pnas.org Finally, total synthesis allows for the rational design and creation of analogs of the natural product. chinesechemsoc.org By systematically modifying different parts of the molecule, chemists can conduct structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and potentially develop new compounds with improved properties. chinesechemsoc.orgnih.gov The synthesis of this compound has been instrumental in enabling such SAR studies. researchgate.netresearchgate.net

Development of Modular Synthetic Approaches

Given the structural complexity of this compound, researchers have employed modular or convergent synthetic approaches. nih.govresearchgate.netresearchgate.net This strategy involves breaking down the complex target molecule into several smaller, manageable fragments, or "building blocks." nih.govrsc.org Each building block is synthesized independently and then coupled together in the later stages of the synthesis. This approach offers greater flexibility and efficiency compared to a linear synthesis, where the molecule is built step-by-step in a single sequence. A modular route is particularly advantageous for creating analogs for SAR studies, as individual modules can be readily swapped out. researchgate.netresearchgate.net

The total syntheses of this compound reported by several research groups exemplify a convergent approach. researchgate.netnih.govrsc.org The molecule is typically dissected into three main building blocks: the central decalin core, the N-acylated amycolose sugar, and the N-amykitanosyltetramic acid moiety. nih.govrsc.org This retrosynthetic analysis allows for the parallel synthesis of these key fragments, which are then strategically joined to construct the final molecule. rsc.org

This convergent strategy has proven effective, with various groups successfully assembling the complex structure of this compound, which is also known as amycolamicin. researchgate.netnih.gov The successful application of these strategies has not only confirmed the structure of this compound but also clarified its relationship to amycolamicin, revealing them to be the same compound. researchgate.net The modularity of these convergent syntheses provides a robust platform for future investigations into this class of antibiotics. researchgate.netresearchgate.net

The success of a convergent total synthesis relies on the efficient preparation of its constituent building blocks. Significant effort has been dedicated to the stereocontrolled synthesis of the three key fragments of this compound.

The Decalin Core: The trans-fused decalin ring system serves as the rigid linker connecting the two glycosidic arms of the molecule. acs.org A common and effective strategy for constructing this core involves an intramolecular Diels-Alder (IMDA) reaction. nih.govrsc.orguni-bayreuth.de This powerful reaction forms the bicyclic system with high diastereoselectivity from an acyclic precursor. researchgate.netuni-bayreuth.de For instance, one route built the decalin core in just seven steps starting from simple, inexpensive materials. nih.govrsc.org

The N-acylated Amycolose Moiety: This fragment contains an unusual α-aminoethyl branched sugar. nih.gov Its synthesis has been achieved from readily available starting materials like D-mannose. nih.govrsc.orguni-bayreuth.de Key transformations include deoxygenations and the stereoselective introduction of the C2-unit that becomes the α-aminoethyl group. uni-bayreuth.de

The N-amykitanosyltetramic Acid Moiety: This building block consists of the amykitanose sugar attached to a tetramic acid ring. The synthesis of the amykitanose derivative has been accomplished starting from L-rhamnose. nih.govrsc.orguni-bayreuth.de The assembly involves coupling the activated amykitanose sugar with a tetramic acid precursor. uni-bayreuth.de

Once synthesized, these building blocks are assembled in a carefully orchestrated sequence. A challenging step in the assembly is the glycosylation to connect the decalin core with the N-acylated amycolose. rsc.org The final stages often involve the acylation of the tetramic acid nitrogen with the decalin fragment, followed by a Dieckmann cyclization to form the tetramic acid ring and complete the synthesis. researchgate.net

Novel Methodologies Developed During Synthesis

The synthetic challenges posed by this compound have catalyzed the development of new and efficient chemical methods, particularly in the realm of carbohydrate chemistry. These innovations have not only facilitated the total synthesis of the natural product but have also enriched the toolbox of synthetic organic chemistry.

A significant methodological advancement was the development of a general and expeditious method for introducing an α-aminoalkyl side chain at the C3 position of a sugar ring. nih.govrsc.org This was a crucial step in preparing the N-acylated amycolose fragment of this compound. rsc.org

One reported approach utilizes a stereoselective Grignard reaction, adding a vinyl group to a ketone at the C3 position of a D-mannose derivative. nih.govuni-bayreuth.de Subsequent chemical transformations convert this vinyl group into the required α-aminoethyl side chain. nih.gov This method proved to be general, as it was also successfully applied to a rhamnose derivative, demonstrating its potential for creating a variety of highly functionalized sugars for diversity-oriented synthesis. nih.govrsc.org

Another key innovation emerging from the synthetic work on this compound was the development of the first protocol for the direct N-glycosylation of a 3-acyltetramic acid. nih.govrsc.orgresearchgate.net This novel reaction provides an alternative and potentially more efficient strategy for connecting the amykitanose sugar to the tetramic acid core, which is already acylated with the decalin fragment. nih.govrsc.org

Antimicrobial Spectrum and Resistance Dynamics of Kibdelomycin a

Activity against Gram-Positive Pathogens

Kibdelomycin is a recently discovered natural product antibiotic that demonstrates broad-spectrum bactericidal activity against aerobic Gram-positive pathogens. nih.govnih.govasm.org Its mechanism involves the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for DNA replication. researchgate.netnih.gov This inhibitory action is effective against a wide array of Gram-positive bacteria. asm.orgacs.org

Kibdelomycin has shown potent efficacy against antibiotic-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net MRSA infections are a major cause of mortality and are notoriously difficult to treat due to resistance to beta-lactam antibiotics. nih.gov The novel binding mechanism of kibdelomycin allows it to overcome common resistance pathways.

The compound is also effective against Vancomycin-Intermediate Staphylococcus aureus (VISA). researchgate.net VISA strains present a significant clinical challenge, as they have developed reduced susceptibility to vancomycin, often considered a last-resort antibiotic for Gram-positive infections. nih.gov The emergence of VISA, first reported in 1997, has underscored the need for new therapeutic agents. koreamed.org Kibdelomycin's activity against VISA demonstrates its potential to address these critical treatment gaps. researchgate.net

Kibdelomycin is notably active against Quinolone-Resistant Staphylococcus aureus (QRSA). researchgate.net Quinolone resistance typically arises from mutations in the target enzymes, DNA gyrase and topoisomerase IV. aminer.cn However, kibdelomycin exhibits no cross-resistance with quinolones or other gyrase inhibitors like novobiocin (B609625) and coumermycin. researchgate.netnih.govnih.gov This lack of cross-resistance is attributed to its unique "dual-arm," U-shaped binding mode, which is structurally distinct from that of other known inhibitors. acs.org This novel interaction with the ATP-binding sites of GyrB and ParE allows it to bypass existing resistance mechanisms. researchgate.netacs.org

Kibdelomycin has been consistently reported as a broad-spectrum antibiotic against Gram-positive bacteria. nih.govacs.org Studies have confirmed its bactericidal, rather than bacteriostatic, activity against a wide panel of Gram-positive pathogens. nih.govnih.gov A demethylated congener, Kibdelomycin A, also demonstrates this broad-spectrum activity and inhibits DNA synthesis, although it is less potent than the parent kibdelomycin compound. nih.gov

Table 1: Overview of Kibdelomycin Activity against Resistant S. aureus

| Strain | Activity | Key Factor |

|---|---|---|

| MRSA | Potent | Effective against beta-lactam resistant strains. researchgate.netmdpi.com |

| VISA | Potent | Overcomes intermediate resistance to vancomycin. researchgate.netnih.gov |

| QRSA | Potent | No cross-resistance due to unique binding mode. researchgate.netacs.org |

Selective Activity against Specific Anaerobic Bacteria

While demonstrating broad activity against aerobic Gram-positive organisms, kibdelomycin also shows highly selective and potent activity against certain anaerobic bacteria, most notably Clostridium difficile. nih.govnih.gov

Kibdelomycin is a potent and selective agent against toxigenic Clostridium difficile (now known as Clostridioides difficile). asm.orgnih.gov In a study of 168 toxigenic C. difficile isolates, kibdelomycin demonstrated a MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of 0.25 μg/ml. asm.orgnih.gov Its activity extends to most Clostridium species, with MIC₉₀ values ranging from 0.06 to 0.25 μg/ml. nih.gov

Crucially, this potent activity is highly selective. Kibdelomycin shows little to no activity against predominant gastrointestinal commensal organisms such as Bacteroides species, with a MIC₅₀ greater than 32 μg/ml. asm.orgnih.gov This selectivity is a desirable characteristic for an anti-C. difficile agent, as it suggests a lower potential for disrupting the protective gut microbiota.

Table 2: Comparative MICs against C. difficile

| Antibiotic | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

|---|---|---|---|

| Kibdelomycin | ≤0.03 - 0.25 | 0.12 | 0.25 |

| Fidaxomicin | ≤0.03 - 0.5 | 0.06 | 0.12 |

| Metronidazole | ≤0.12 - 4 | 0.5 | 1 |

| Vancomycin | 0.25 - 4 | 1 | 2 |

Data sourced from a study evaluating 168 clinical isolates of C. difficile. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Kibdelomycin |

| Novobiocin |

| Coumermycin A1 |

| Quinolones |

| Metronidazole |

| Fidaxomicin |

| Vancomycin |

Minimal Activity against Commensal Gram-Negative Anaerobes (e.g., Bacteroides species)

A noteworthy characteristic of this compound is its limited activity against commensal Gram-negative anaerobic bacteria, such as those belonging to the Bacteroides genus. nih.govebi.ac.ukresearchgate.net In an anaerobic environment, it exhibits a narrow spectrum of activity, which is a desirable trait for antibiotics targeting gut pathogens like Clostridioides difficile. ebi.ac.ukresearchgate.net This selective activity suggests that this compound may have a reduced impact on the healthy gut microbiota compared to broad-spectrum antibiotics. oup.com Studies have shown that this compound does not significantly affect the growth of anaerobic Gram-negative bacteria, including Bacteroides species. nih.gov This selectivity is attributed to its chemical properties and mechanism of action, which are less effective against these organisms under anaerobic conditions. ebi.ac.ukresearchgate.net

Activity against Select Gram-Negative Organisms

While primarily recognized for its potent activity against Gram-positive bacteria, this compound also exhibits inhibitory effects against certain Gram-negative pathogens. nih.govasm.org

This compound is a potent inhibitor of the ATPase activity of Escherichia coli DNA gyrase B (GyrB). nih.gov The 50% inhibitory concentration (IC₅₀) for E. coli GyrB ATPase activity has been reported to be as low as 9 nM. nih.gov This potent enzymatic inhibition, however, does not always translate to strong whole-cell activity against E. coli. The discrepancy is partly due to the presence of efflux pumps in E. coli, which actively remove the antibiotic from the cell, and the permeability barrier of the outer membrane. nih.govasm.org Despite this, the potent enzymatic activity highlights the compound's inherent potential against this target.

Table 1: Inhibitory Activity of this compound against E. coli Topoisomerases

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| Gyrase Supercoiling | 60 |

| Gyrase B (GyrB) ATPase | 11 |

| Topoisomerase IV (ParE) ATPase | 900 |

| Topoisomerase IV Decatenating Activity | 29,000 |

Data sourced from studies on Kibdelomycin, a closely related compound. nih.gov

This compound has demonstrated significant and promising activity against the multidrug-resistant Gram-negative pathogen Acinetobacter baumannii. ebi.ac.uknih.govasm.org This is a crucial finding, as A. baumannii is a major cause of hospital-acquired infections and is notoriously difficult to treat due to its extensive antibiotic resistance. Studies have reported a MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of 0.125 µg/mL against clinical strains of A. baumannii. nih.govnih.govasm.org However, the outer membrane of A. baumannii does present a permeability barrier that can affect the drug's efficacy. nih.govasm.org

Future Research Directions and Applications

Development of Next-Generation Analogs with Modified Antimicrobial Spectrum

A primary focus of future research is the rational design and synthesis of next-generation Kibdelomycin A analogs to enhance its antimicrobial spectrum and overcome existing limitations. The total synthesis of kibdelomycin has been a significant breakthrough, paving the way for extensive structure-activity relationship (SAR) studies. proquest.comresearchgate.net These studies are crucial for understanding which parts of the molecule are essential for its activity and which can be modified to improve its efficacy.

Initial research into the SAR of this class of compounds has involved the creation of derivatives such as Kibdelomycin C-33 acetate (B1210297) and tetrahydro-bisdechloro derivatives. nih.gov While these early analogs demonstrated that certain modifications could be made, they also showed reduced potency compared to the parent kibdelomycin, highlighting the complexity of its structure-function relationship. nih.gov

The unique "dual-arm," U-shaped binding mode of kibdelomycin to the ATP-binding sites of DNA gyrase (GyrB) and topoisomerase IV (ParE) provides a detailed roadmap for the design of new analogs. nih.gov This structural insight allows for targeted modifications aimed at:

Broadening the Spectrum: While potent against many Gram-positive bacteria, this compound's activity against Gram-negative bacteria is limited. Future analogs will likely feature modifications designed to improve penetration through the outer membrane of Gram-negative pathogens.

Enhancing Potency: By optimizing the interactions with the target enzymes, it may be possible to create analogs with even greater inhibitory activity, potentially allowing for lower therapeutic doses.

Overcoming Resistance: Although kibdelomycin has a low frequency of resistance, the development of analogs with varied binding interactions could help to circumvent any future resistance mechanisms that may arise.

A comprehensive SAR is currently being established by producing analogs with various site-specific modifications and assessing their antimicrobial activities. nih.govresearchgate.net This will provide a more complete picture of the pharmacophore and guide the development of new this compound-based antibiotics. nih.gov

| This compound Derivative | Modification | Observed Activity | Reference |

| Kibdelomycin C-33 acetate | Acetylation at the C-33 position | Less potent than kibdelomycin | nih.gov |

| Tetrahydro-bisdechloro derivative | Reduction and dechlorination | Less potent than kibdelomycin | nih.gov |

Elucidating Additional Binding Partners or Off-Target Effects

Future research in this area will likely employ advanced proteomics-based platforms to systematically screen for off-target proteins. nih.gov These methods can detect changes in protein abundance within cells upon treatment with a compound, providing a global view of its effects. nih.gov Identifying any additional binding partners is a critical step in the preclinical development of any new therapeutic agent for several reasons:

Mechanism of Action: Uncovering additional targets could reveal new aspects of this compound's mechanism of action and potentially new therapeutic applications.

Predicting Adverse Effects: Off-target interactions are a common cause of adverse drug reactions. Early identification of these interactions allows for the design of analogs that are more selective for their intended targets.

Understanding Cellular Response: A complete picture of the proteins that interact with this compound can provide insights into how bacterial cells respond to the antibiotic, potentially revealing new strategies to enhance its efficacy.

While current research has not yet identified significant off-target effects for this compound, the application of these unbiased, large-scale screening techniques will be essential to confirm its specificity and ensure a comprehensive understanding of its biological activity. nih.gov

Integration into Combination Therapy Strategies

The use of combination therapies, where two or more antibiotics are administered together, is a promising strategy to combat multidrug-resistant bacteria. nih.gov This approach can lead to synergistic effects, where the combined activity of the drugs is greater than the sum of their individual effects. nih.govmdpi.com Future research should explore the potential of integrating this compound into such combination regimens.

While specific studies on this compound in combination therapy are still emerging, the principles of antibiotic synergy suggest several potential benefits:

Increased Efficacy: Combining this compound with an antibiotic that has a different mechanism of action could lead to more rapid and complete killing of bacteria. nih.gov

Prevention of Resistance: Using two drugs simultaneously can make it more difficult for bacteria to develop resistance, as they would need to acquire resistance mechanisms to both drugs. dovepress.com

Spectrum Enhancement: A combination could broaden the spectrum of activity to include pathogens that are not susceptible to this compound alone.

Dose Reduction: Synergistic interactions can allow for the use of lower doses of each antibiotic, potentially reducing the risk of dose-dependent side effects. nih.gov

Potential combination partners for this compound could include antibiotics that target other essential cellular processes, such as cell wall synthesis (e.g., beta-lactams) or protein synthesis (e.g., macrolides). The table below outlines some potential strategies based on general principles of combination therapy.

| Potential Combination Partner Class | Mechanism of Action | Rationale for Synergy | Reference |

| Beta-lactams (e.g., Meropenem) | Inhibit cell wall synthesis | Dual attack on different essential pathways. nih.gov | nih.gov |

| Macrolides (e.g., Erythromycin) | Inhibit protein synthesis | Targeting both DNA replication and protein production could be highly effective. mdpi.com | mdpi.com |

| Fosfomycin | Inhibits an early step in cell wall synthesis | Often shows synergy with other antibiotic classes against resistant bacteria. dovepress.com | dovepress.com |

Checkerboard assays and time-kill studies will be essential to systematically evaluate different antibiotic combinations with this compound to identify those with the most promising synergistic interactions against key clinical pathogens. mdpi.comscience.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.